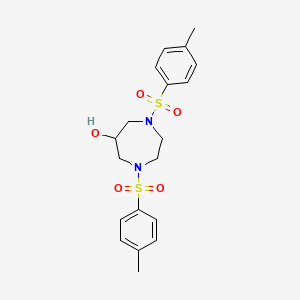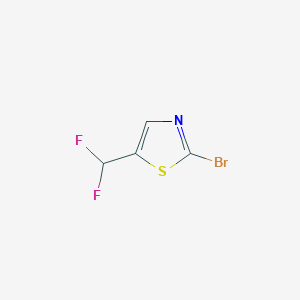
1-(5-chloropentyl)-1H-benzimidazole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves the reaction of o-phenylenediamine with carboxylic acids or their derivatives under varying conditions. For example, a specific synthesis route for benzimidazole derivatives, not directly mentioning 1-(5-chloropentyl)-1H-benzimidazole hydrochloride but relevant due to the similar chemical structure, involves a multistep process starting from the reaction of o-phenylenediamine with acids followed by halogenation and alkylation steps to introduce the desired alkyl side chain (Ghani & Mansour, 2012). Another relevant synthesis involves the reaction of benzimidazole-2-thiols with chloroacetic acid, showcasing the versatility in synthesizing benzimidazole derivatives (Ganji & Agrawal, 2020).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by X-ray crystallography, NMR, and computational methods. For instance, a study on 2-chloromethyl-1H-benzimidazole hydrochloride, a compound structurally related to 1-(5-chloropentyl)-1H-benzimidazole hydrochloride, reveals a monoclinic space group and detailed molecular dimensions, emphasizing the importance of intermolecular hydrogen bonding in the crystal structure (Ghani & Mansour, 2012).
Chemical Reactions and Properties
Benzimidazole derivatives undergo various chemical reactions, including halogenation, alkylation, and nucleophilic substitution, to modify their chemical properties for specific applications. The chemical reactivity is influenced by the presence of substituents on the benzimidazole ring, which can alter electronic properties and, consequently, reactivity patterns. The presence of halogen atoms, for example, can significantly impact the molecule's electron distribution and reactivity towards further chemical modifications (Gurry et al., 2015).
Applications De Recherche Scientifique
Analgesic and Anti-inflammatory Activities
Benzimidazole derivatives, including those similar to 1-(5-chloropentyl)-1H-benzimidazole hydrochloride, have been studied for their analgesic and anti-inflammatory properties. For instance, a study by Ersan et al. (1997) found that certain 1,2,5-trisubstituted benzimidazole derivatives exhibited higher analgesic activity than standard drugs like acetylsalicylic acid and indometacin. These findings indicate the potential of benzimidazole derivatives in pain management and inflammation control (Ersan, Nacak, Noyanalpan, & Yeşilada, 1997).
DNA Topoisomerase I Inhibition
Benzimidazole derivatives have also been investigated for their inhibitory effects on mammalian DNA topoisomerase I, an enzyme crucial in DNA replication. Alpan et al. (2007) synthesized and evaluated three 1H-benzimidazole derivatives, finding that they effectively inhibited topoisomerase I. This suggests potential applications in cancer therapy, as inhibition of topoisomerase I can impede cancer cell proliferation (Alpan, Gunes, & Topçu, 2007).
Antimicrobial Properties
Several studies have highlighted the antimicrobial properties of benzimidazole derivatives. For example, Zhang et al. (2014) synthesized new benzimidazole derivatives that exhibited strong antibacterial and antifungal activities, comparable to or even stronger than some reference drugs. This demonstrates the potential of benzimidazole compounds in treating infections (Zhang, Lin, Rasheed, & Zhou, 2014).
Corrosion Inhibition
In the field of materials science, benzimidazole derivatives have been found to be effective corrosion inhibitors. Khaled (2003) studied the inhibitive action of various benzimidazole derivatives on iron corrosion, revealing their potential in protecting metals against corrosive environments (Khaled, 2003).
Antiviral Activity
Benzimidazole derivatives have been explored for their antiviral potential. Garuti et al. (1982) prepared a series of 1-(hydroxyalkyl)-1H-benzimidazoles and found that they exhibited in vitro activity against viruses like herpes simplex and poliovirus. This suggests a potential role for benzimidazole compounds in antiviral therapies (Garuti, Ferranti, Giovanninetti, Scapini, Franchi, & Landini, 1982).
Mécanisme D'action
Target of Action
It shares structural similarities with synthetic cannabinoids such as jwh 018 . Synthetic cannabinoids are known to potently activate the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors .
Mode of Action
Synthetic cannabinoids typically bind to these receptors and mimic the effects of naturally occurring cannabinoids .
Biochemical Pathways
Cannabinoids generally affect the endocannabinoid system, which plays a crucial role in various physiological processes such as pain sensation, mood, and memory .
Result of Action
Synthetic cannabinoids, to which it is structurally similar, are known to produce effects similar to δ9-tetrahydrocannabinol (thc), the primary psychoactive component of cannabis .
Propriétés
IUPAC Name |
1-(5-chloropentyl)benzimidazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2.ClH/c13-8-4-1-5-9-15-10-14-11-6-2-3-7-12(11)15;/h2-3,6-7,10H,1,4-5,8-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFOCLHWFRLGHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCCCCCl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-chloropentyl)-1H-benzimidazole hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(4-Chlorothiophen-2-yl)methyl]-N-[2-(oxolan-2-yl)ethyl]prop-2-enamide](/img/structure/B2485983.png)

![N-(2-fluorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2485986.png)

![N-{1-Butylcarbamoyl-2-[5-(4-nitro-phenyl)-furan-2--yl]-vinyl}-4-methyl-benzamide](/img/structure/B2485989.png)
![(4-Bromophenyl)-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2485990.png)
![N-[6-chloro-3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide](/img/structure/B2485991.png)

![1,7-Dihydro-pyrano[3,4-b]pyrrol-4-one](/img/structure/B2485997.png)
![4-[[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B2485998.png)

